propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
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Overview
Description
Propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate is a synthetic organic compound with the molecular formula C15H14Cl2N2O3 It is characterized by the presence of a pyrrole ring substituted with a dichlorobenzoyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Dichlorobenzoyl Group: The pyrrole ring is then acylated with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the 2,4-dichlorobenzoyl-pyrrole intermediate.
Carbamate Formation: The final step involves the reaction of the intermediate with isopropyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction of the dichlorobenzoyl group can yield the corresponding benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carbamate group.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes. It may also serve as a probe in biochemical assays.
Medicine
Medically, derivatives of this compound could be investigated for their potential as therapeutic agents, especially in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the carbamate and dichlorobenzoyl groups.
Mechanism of Action
The mechanism of action of propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition. This interaction can disrupt normal enzyme function, which is useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate:
Propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea: Similar structure but with a urea group instead of a carbamate, leading to different reactivity and applications.
Propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]thiocarbamate: Contains a thiocarbamate group, which can confer different biological activities and chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications in various fields. Its dichlorobenzoyl group provides distinct reactivity, while the carbamate moiety offers opportunities for enzyme inhibition and other biological interactions.
Properties
IUPAC Name |
propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-8(2)22-15(21)19-13-5-9(7-18-13)14(20)11-4-3-10(16)6-12(11)17/h3-8,18H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBQEZPNMVLBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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